6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one
CAS No.: 2640958-44-5
Cat. No.: VC11854479
Molecular Formula: C16H19ClN4O2
Molecular Weight: 334.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640958-44-5 |
|---|---|
| Molecular Formula | C16H19ClN4O2 |
| Molecular Weight | 334.80 g/mol |
| IUPAC Name | 6-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one |
| Standard InChI | InChI=1S/C16H19ClN4O2/c1-20-11-19-15(8-16(20)22)21-6-3-12(4-7-21)10-23-14-2-5-18-9-13(14)17/h2,5,8-9,11-12H,3-4,6-7,10H2,1H3 |
| Standard InChI Key | KPBCXARUTWEWIE-UHFFFAOYSA-N |
| SMILES | CN1C=NC(=CC1=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
| Canonical SMILES | CN1C=NC(=CC1=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Introduction
Potential Applications
Given its structural complexity, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one may have applications in drug discovery, particularly in targeting specific biological pathways. The presence of a chloropyridine unit and a piperidine ring could enable interactions with various biological targets, similar to other compounds with analogous structures.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Varied | Anti-cancer properties; inhibit multiple myeloma and leukemia cell lines |
| 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine | C18H22ClN7O | Inhibits certain enzymes; potential in medicinal chemistry |
| 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile | C19H20ClN5O | Features a pyridine core with a carbonitrile group; potential for biological activity |
Research Findings and Challenges
While specific research findings on 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one are scarce, compounds with similar structures have shown promise in various biological applications. For instance, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated anti-cancer properties by inhibiting the survival of certain cancer cell lines . Detailed mechanistic studies are necessary to understand the potential biological activities of the compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume